8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
8-Hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydrazinyl group at position 8, an isopropyl substituent at position 7, and a methyl group at position 3.
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-4(2)15-5-6(11-8(15)13-10)14(3)9(17)12-7(5)16/h4H,10H2,1-3H3,(H,11,13)(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZLDQRGGGEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative with the molecular formula and a molecular weight of approximately 238.25 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its hydrazinyl and isopropyl substituents, which may contribute to its pharmacological properties.
- Molecular Formula :
- Molecular Weight : 238.25 g/mol
- IUPAC Name : 8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione
- Canonical SMILES : CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C
Biological Activity Overview
The biological activity of 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been investigated primarily in the context of its anticancer properties. Research indicates that purine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have shown that purine derivatives, including this compound, can inhibit the growth of cancer cells. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | Not specified | Cell cycle arrest |
| HepG2 | Not specified | Apoptosis induction |
| NCI-H460 | Not specified | Topoisomerase inhibition |
While specific IC50 values for 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione were not detailed in the search results, related compounds in the purine family have demonstrated promising anticancer activities with varying mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanistic Insights :
- Research into similar compounds has suggested that these purines may act through multiple pathways including inhibition of key enzymes involved in DNA replication and repair processes. For instance, some derivatives have been shown to inhibit topoisomerases which are crucial for DNA unwinding during replication .
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Based on the search results, here's what is known about the compound 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione and its applications:
Basic Information
- It is a research compound with the molecular formula and a molecular weight of 238.251.
- The IUPAC name is 8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione.
- Purity is generally around 95%.
Potential Applications
While the search results do not provide specific applications or case studies for 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, they do point to research involving similar compounds:
- Heterocyclic Amine Carcinogens: Research has been done on heterocyclic amines (HCAs) and their role in mutagenicity and carcinogenicity . Creatine and/or creatinine may be precursors to carcinogenic heterocyclic amines . Examples of HCAs studied include PhIP, 8-MeIQx, IFP and 4,8-DiMeIQx .
- Anti-proliferative Activity: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been evaluated for in vitro anti-proliferative activity against breast cancer and hepatocellular carcinoma .
Acyclic Nucleoside Analogs: Triazolo pyrazolo pyridine derivatives have been utilized for the preparation of a series of acyclic nucleoside analogs via reaction with acyclic oxygenated halides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The purine-dione core (positions 1–7) is conserved across analogs, but substituent variations at positions 3, 7, and 8 dictate functional differences. Key structural comparisons include:
Key Research Findings
- Substituent Position Matters: Methyl groups at positions 3 and 7 optimize receptor binding , while bulky substituents at position 7 (e.g., isopropyl, phenoxypropyl) may sterically hinder interactions with certain targets .
- Hydrazinyl’s Role: The hydrazinyl group in 8-substituted analogs enables covalent or strong hydrogen-bond interactions, as seen in TC227’s enzyme inhibition , contrasting with non-hydrazinyl derivatives’ receptor-focused activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
